![molecular formula C11H15Cl2N3O B13466514 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 2913277-94-6](/img/structure/B13466514.png)
1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound that features a methoxy group, a pyrazole ring, and a phenylmethanamine structure
Méthodes De Préparation
The synthesis of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-[3-Methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Propriétés
Numéro CAS |
2913277-94-6 |
|---|---|
Formule moléculaire |
C11H15Cl2N3O |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
(3-methoxy-2-pyrazol-1-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-15-10-5-2-4-9(8-12)11(10)14-7-3-6-13-14;;/h2-7H,8,12H2,1H3;2*1H |
Clé InChI |
SJZSHHIZEJJPRT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1N2C=CC=N2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


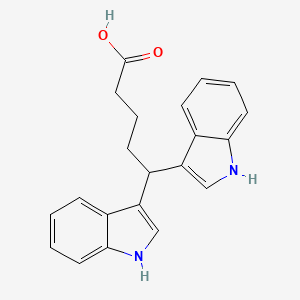
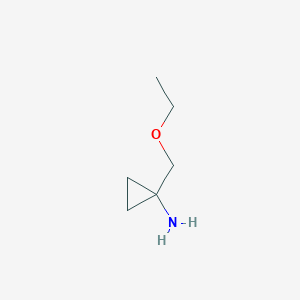
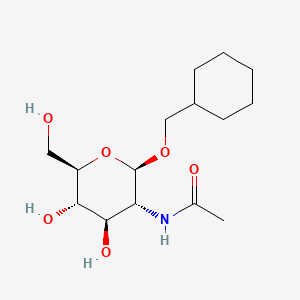
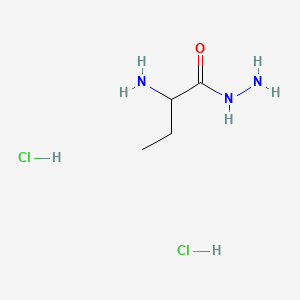
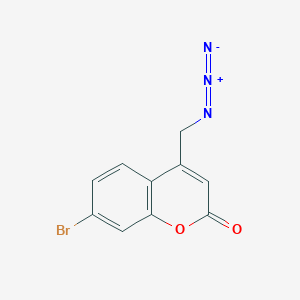
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
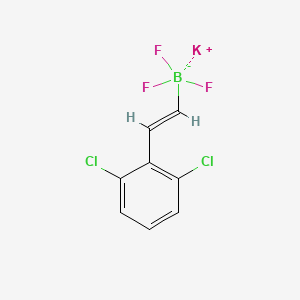

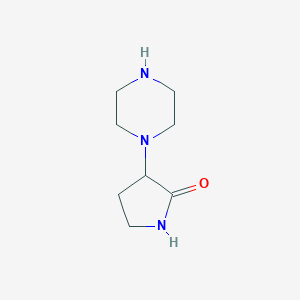
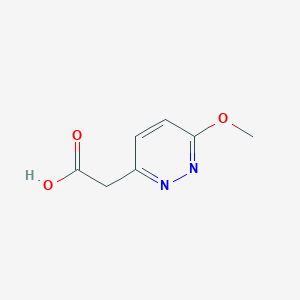
amine hydrochloride](/img/structure/B13466501.png)
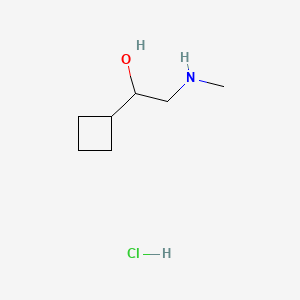
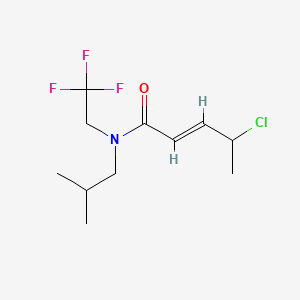
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
